

Application Note: Comprehensive Characterization of 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid

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Compound of Interest

Compound Name:	3-(2-Chloro-4-methoxyphenyl)phenylacetic acid
CAS No.:	1345472-32-3
Cat. No.:	B595745

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Introduction

3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is a biphenylacetic acid derivative, a class of compounds recognized for their significant pharmacological potential.[1] Biphenyl derivatives are a cornerstone in medicinal chemistry, and the addition of an acetic acid moiety can enhance polarity and bioavailability, facilitating crucial interactions with biological targets.[1] The precise substitution pattern, featuring a chloro and a methoxy group, on the biphenyl scaffold necessitates a robust and multi-faceted analytical approach to ensure identity, purity, and stability, which are critical parameters in drug development and quality control.

This application note provides a comprehensive guide for the analytical characterization of **3-(2-Chloro-4-methoxyphenyl)phenylacetic acid**, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be self-validating, providing a framework for establishing the chemical integrity of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental to the development of analytical methods and formulations. While specific experimental data for the title compound is not widely published, properties can be estimated based on its structural analogues.

Property	Estimated Value/Information	Rationale/Significance
Molecular Formula	C ₁₅ H ₁₃ ClO ₃	Determined from the chemical structure.
Molecular Weight	276.71 g/mol	Calculated from the molecular formula.
Appearance	Likely an off-white to pale crystalline powder.[2]	Based on similar substituted phenylacetic acids.
Melting Point	Expected to be in the range of 90-160 °C.[2][3]	Melting point is a key indicator of purity.
Solubility	Expected to be soluble in organic solvents like DMSO, methanol, and acetonitrile.[3][4]	Crucial for sample preparation in chromatographic and spectroscopic analyses.
pKa	Estimated to be around 4-5.	The carboxylic acid moiety dictates the acidity. This is important for HPLC method development, particularly for pH selection of the mobile phase.

Chromatographic Analysis: Purity and Quantification

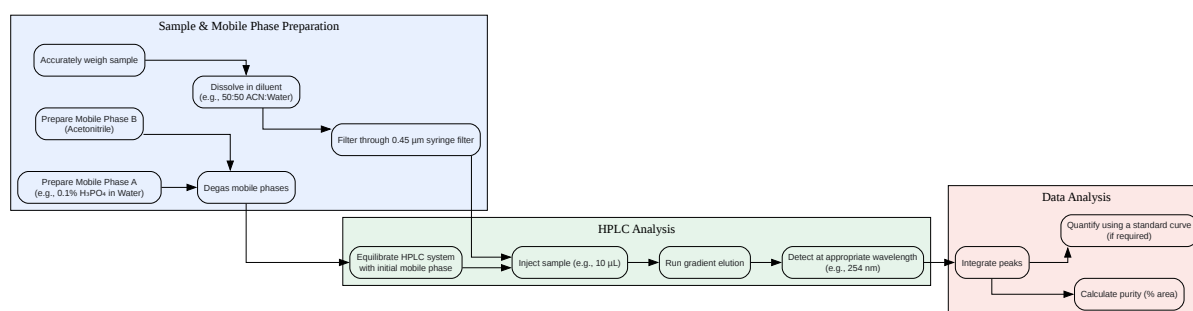
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of **3-(2-Chloro-4-methoxyphenyl)phenylacetic acid** and for quantifying it in various

matrices. A reverse-phase HPLC (RP-HPLC) method is most suitable due to the compound's moderate polarity.[5]

Rationale for Method Development

The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds through hydrophobic interactions.[6] The mobile phase, consisting of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, is selected to ensure good peak shape and resolution. The acidic pH (e.g., using phosphoric or formic acid) suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.[5][6] UV detection is appropriate as the two phenyl rings constitute a chromophore that absorbs in the UV region.

Experimental Workflow for HPLC Analysis



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Caption: HPLC analysis workflow from sample preparation to data analysis.

Detailed HPLC Protocol

1. Instrumentation and Columns:

- HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- Column: C18, 5 μm , 250 x 4.6 mm (or similar).

2. Reagents and Solutions:

- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid or Formic acid (analytical grade).
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm (a preliminary scan from 190-400 nm is recommended to find the optimal wavelength).[8]
- Injection Volume: 10 μL .
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	70	30
20	20	80
25	20	80
26	70	30
30	70	30

4. Sample Preparation:

- Prepare a stock solution of the sample at approximately 1 mg/mL in the diluent.
- Further dilute as necessary to fall within the linear range of the detector.
- Filter the final solution through a 0.45 μm syringe filter before injection.[8]

5. System Suitability:

- Perform at least five replicate injections of a standard solution.
- The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
- Theoretical plates should be >2000, and the tailing factor should be <1.5.

Spectroscopic Analysis: Structural Elucidation and Confirmation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of **3-(2-Chloro-4-methoxyphenyl)phenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ^1H and ^{13}C NMR should be performed.

^1H NMR Spectroscopy (Proton NMR):

- Expected Chemical Shifts (δ) in CDCl_3 :
 - ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak may be exchangeable with D_2O .
 - ~7.0-7.5 ppm (multiplets, 7H): Aromatic protons on the two phenyl rings. The specific splitting patterns will depend on the substitution.
 - ~3.8 ppm (singlet, 3H): Methoxy group protons (-OCH₃).[\[9\]](#)
 - ~3.6 ppm (singlet, 2H): Methylene protons (-CH₂-COOH).[\[10\]](#)

^{13}C NMR Spectroscopy (Carbon-13 NMR):

- Expected Chemical Shifts (δ) in CDCl_3 :
 - ~175-180 ppm: Carboxylic acid carbon (-COOH).[\[10\]](#)
 - ~110-160 ppm: Aromatic and olefinic carbons. The carbon attached to the methoxy group will be downfield, while the carbon attached to the chlorine will also be influenced.
 - ~55 ppm: Methoxy carbon (-OCH₃).[\[11\]](#)
 - ~40 ppm: Methylene carbon (-CH₂-).[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

- Ionization Technique: Electrospray ionization (ESI) is suitable for this compound, likely in negative ion mode ($[\text{M}-\text{H}]^-$) due to the acidic proton.
- Expected Molecular Ion Peak:
 - $[\text{M}-\text{H}]^-$ at m/z 275.05 (for $\text{C}_{15}\text{H}_{12}^{35}\text{ClO}_3^-$).

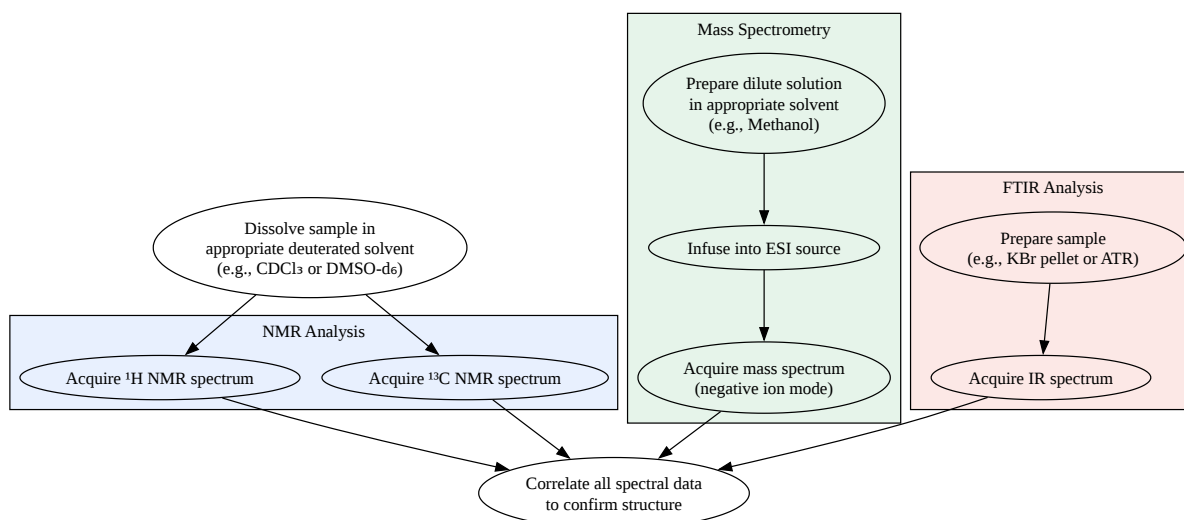
- An isotopic peak at m/z 277.05 due to the presence of the ^{37}Cl isotope (approximately one-third the intensity of the ^{35}Cl peak).
- High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition by providing a highly accurate mass measurement.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[13]

- Expected Characteristic Absorption Bands (cm^{-1}):
 - ~2500-3300 (broad): O-H stretch of the carboxylic acid.[14]
 - ~1700-1725: C=O stretch of the carboxylic acid.[12][14]
 - ~2850-3000: C-H stretches of the aromatic and aliphatic groups.[15]
 - ~1450-1600: C=C stretches of the aromatic rings.[12]
 - ~1250: C-O stretch of the methoxy group.
 - ~1000-1100: C-Cl stretch.

Spectroscopic Analysis Workflowdot



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